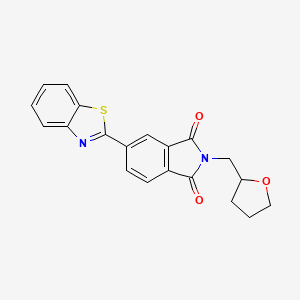![molecular formula C19H20N2O3 B4146720 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one](/img/structure/B4146720.png)
3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one
Overview
Description
3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and anthranilamide.
Formation of Intermediate: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with anthranilamide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of acetic anhydride to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with 4-bromobutyl ether to introduce the butyl chain, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Techniques like microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(3-Hydroxyphenoxy)butyl]quinazolin-4-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagent used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-3-methoxyphenyl)quinazolin-4-one
- 3-(4-Hydroxyphenyl)quinazolin-4-one
- 3-(4-Methoxyphenyl)quinazolin-4-one
Uniqueness
3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one stands out due to its unique butyl chain and methoxyphenoxy group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(3-methoxyphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-7-6-8-16(13-15)24-12-5-4-11-21-14-20-18-10-3-2-9-17(18)19(21)22/h2-3,6-10,13-14H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOKKGRKIZOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B4146640.png)
![3-[3-(2-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146644.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B4146652.png)
![1-[3-(4-biphenylyloxy)propyl]-4-ethylpiperazine](/img/structure/B4146654.png)
![N-(2-bromo-4-methylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4146658.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]valinate](/img/structure/B4146659.png)
![N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4146665.png)
![5-chloro-1-cyclohexyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4146681.png)

![1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146704.png)
![3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4146726.png)
![3-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4146737.png)
![3-({[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4146739.png)
![6-(1-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4146746.png)
